9,13b-Dehydro Epinastine Hydrochloride

Description

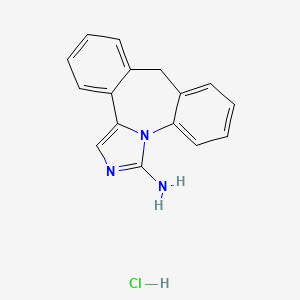

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,10H,9H2,(H2,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYLHPLXKXXXKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141342-70-3 |

Source

|

| Record name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141342-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 9,13b-Dehydro Epinastine Hydrochloride: A Key Intermediate in an Efficient Epinastine HCl Pathway

Abstract

Epinastine Hydrochloride is a distinguished second-generation histamine H1 receptor antagonist, valued for its efficacy in treating allergic conditions without inducing sedation or significant cardiotoxicity.[1] Traditional synthetic routes to Epinastine have often been hampered by the use of hazardous reagents, multi-step protocols, and unsatisfactory yields. This technical guide provides an in-depth examination of a more facile and industrially viable synthetic strategy that proceeds through the key intermediate, 9,13b-Dehydro Epinastine. By treating 6-(chloromethyl)-11H-dibenzo[b,e]azepine with cyanamide, this intermediate is formed in high yield, enabling a subsequent reduction to produce Epinastine HCl.[1] This two-step process circumvents the need for toxic chemicals like cyanogen bromide or phosgene and offers a significant improvement in overall yield and process safety.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the mechanistic rationale, experimental protocols, and analytical validation of this streamlined synthetic pathway.

Introduction: The Strategic Imperative for an Optimized Epinastine Synthesis

Epinastine is a potent and selective H1 receptor antagonist with additional mast cell-stabilizing properties, making it a cornerstone therapy for allergic conjunctivitis and other allergic disorders.[3][4] Its molecular structure, featuring a tricyclic dibenzo[b,e]azepine core, contributes to its high receptor affinity and a favorable safety profile, largely attributed to its poor penetration of the blood-brain barrier.[1][3]

The pursuit of an optimal synthetic route for active pharmaceutical ingredients (APIs) like Epinastine is driven by the need for safety, efficiency, and cost-effectiveness. Early synthetic approaches were often fraught with challenges:

-

Use of Hazardous Reagents: Several documented syntheses employ highly toxic and dangerous chemicals, such as cyanogen bromide, phosgene, and sodium cyanide, which pose significant risks during scale-up and require stringent handling protocols.[1][2][5]

-

Multi-Step, Low-Yield Processes: Many routes involve lengthy, linear sequences that lead to a low overall product yield, increasing manufacturing costs and waste generation.[1]

-

Expensive Catalysts and Reagents: The use of expensive materials like lithium aluminum hydride or palladium-based catalysts in certain steps can negatively impact the economic viability of the process.[2][6]

The synthesis via a 9,13b-Dehydro Epinastine intermediate represents a significant process chemistry advancement. It consolidates the core imidazole ring formation and amination into a single, high-yield cyclization step, providing a direct precursor that can be cleanly reduced to the final API. This pathway offers a compelling solution to the aforementioned challenges, paving the way for safer and more economical large-scale production of Epinastine HCl.[1]

The Dehydroepinastine Pathway: A Mechanistic Overview

The core of this improved synthesis is a two-step sequence starting from a common dibenzo[b,e]azepine precursor. The overall workflow is elegantly simple, transforming the starting material into the final API via the stable dehydro-intermediate.

Caption: High-level workflow for the synthesis of Epinastine HCl.

Step 1: Cyclization to 9,13b-Dehydro Epinastine

The key transformation involves the reaction of 6-(chloromethyl)-11H-dibenzo[b,e]azepine with cyanamide. This is not merely a substitution but a tandem reaction that constructs the fused 2-aminoimidazole ring system.

Causality of Experimental Choice:

-

Starting Material: 6-(chloromethyl)-11H-dibenzo[b,e]azepine is an ideal precursor. The chloromethyl group at the 6-position provides a reactive electrophilic site, perfectly positioned for intramolecular cyclization with the azepine nitrogen.

-

Reagent Selection: Cyanamide (H₂N-C≡N) is a cost-effective and bifunctional reagent. It acts as both a nucleophile (via one of its amino nitrogens) and an electrophile (at the nitrile carbon), making it an efficient building block for the 2-amino-guanidinyl fragment required for the imidazole ring.

The proposed mechanism proceeds in two stages:

-

Initial S_N2 Substitution: The reaction initiates with the nucleophilic attack of a cyanamide nitrogen atom on the benzylic carbon of the chloromethyl group, displacing the chloride ion. This forms an N-alkylated cyanamide intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the dibenzo[b,e]azepine ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group. This ring-closing step forms the five-membered imidazole ring, and subsequent tautomerization yields the stable, aromatic 9,13b-Dehydro Epinastine product, also known as Epinastine Impurity A.[7]

Caption: Synthesis of 9,13b-Dehydro Epinastine via cyclization.

Experimental Protocols & Data

The following protocols are presented as a self-validating system, incorporating steps for reaction monitoring and product verification.

Protocol: Synthesis of 9,13b-Dehydro Epinastine

Materials:

-

6-(chloromethyl)-11H-dibenzo[b,e]azepine (1.0 eq)

-

Cyanamide (1.5 - 2.0 eq)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Sodium Bicarbonate (for work-up)

-

Ethyl Acetate (for extraction)

-

Brine

Procedure:

-

Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with 6-(chloromethyl)-11H-dibenzo[b,e]azepine and acetonitrile.

-

Reagent Addition: Cyanamide is added to the stirred suspension at room temperature.

-

Reaction: The mixture is heated to reflux (approx. 80-82°C) and maintained for 12-24 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with water, then brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude 9,13b-Dehydro Epinastine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford a crystalline solid.

Protocol: Reduction to Epinastine Hydrochloride

This step demonstrates the utility of the dehydro-intermediate. A common method is catalytic hydrogenation.

-

Hydrogenation Setup: A pressure reactor (autoclave) is charged with 9,13b-Dehydro Epinastine, a suitable solvent (e.g., methanol), and a hydrogenation catalyst (e.g., 5% Pd/C).

-

Acidification: A stoichiometric amount of concentrated hydrochloric acid is added to the mixture.

-

Reaction: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 psi). The mixture is stirred at a controlled temperature (e.g., 40-50°C) until hydrogen uptake ceases.

-

Isolation: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure to induce crystallization. The resulting solid is collected by filtration, washed with a cold solvent (e.g., acetone or isopropyl ether), and dried to yield Epinastine Hydrochloride.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 9,13b-Dehydro Epinastine Hydrochloride.

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₆H₁₄ClN₃ |

| Molecular Weight | 283.75 g/mol [7] |

| Melting Point | >280 °C (decomposes) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.2-7.8 (m, 8H, aromatic protons), ~7.0 (br s, 2H, -NH₂), ~5.2 (s, 2H, -CH₂-), ~9.5 (s, 1H, imidazole proton). Note: Peaks are illustrative.[8] |

| Mass Spectrometry (ESI+) | m/z: 248.1 [M+H]⁺ (for free base) |

| Purity (HPLC) | ≥99.0% |

Conclusion

The synthesis of Epinastine HCl via the 9,13b-Dehydro Epinastine intermediate offers a robust, safe, and high-yield alternative to previous manufacturing methods.[1] This pathway eliminates the use of acutely toxic reagents and streamlines the production process into two efficient chemical steps, achieving an overall yield of approximately 75%.[1] By providing a detailed procedural and mechanistic guide, this document aims to empower research and development teams to implement this superior synthetic strategy, ultimately facilitating the cost-effective production of this important antiallergic medication.

References

-

A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. ResearchGate. [Link]

- CN112028897A - Synthesis method of epinastine hydrochloride.

- CN105153169A - Synthesis method for epinastine hydrochloride.

-

Improvement of the Synthetic Route for Epinastine Antihistamine. ResearchGate. [Link]

- CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof.

- CN103012408B - Synthesis method of epinastine.

- WO 2009/063504 A2 - Novel Crystal Modification of Epinastine and its Hydrochloride Salt.

-

9,13b-Dehydro Epinastine Hydrochloride. PubChem. [Link]

-

Epinastine Impurities and Related Compound. Veeprho. [Link]

- CN101130544A - Chemical synthesis method for epinastine.

-

Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. PubMed. [Link]

-

Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. CN105153169A - Synthesis method for epinastine hydrochloride - Google Patents [patents.google.com]

- 6. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 7. 9,13b-Dehydro Epinastine Hydrochloride | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to 9,13b-Dehydro Epinastine Hydrochloride: Synthesis, Characterization, and Chemical Properties

This in-depth technical guide provides a comprehensive overview of 9,13b-Dehydro Epinastine Hydrochloride, a significant intermediate and impurity in the synthesis of Epinastine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis pathways, analytical characterization, and the underlying chemical principles governing its behavior.

Introduction: The Significance of the Dehydro-Derivative

9,13b-Dehydro Epinastine Hydrochloride is the immediate precursor in several modern synthetic routes to Epinastine HCl, a potent second-generation H1 histamine receptor antagonist.[1] Epinastine is widely used in ophthalmic solutions to treat allergic conjunctivitis.[2][3] The dehydro-derivative is also classified as "Epinastine EP Impurity A," making its characterization and control critical for pharmaceutical quality assurance.[4]

Structurally, 9,13b-Dehydro Epinastine features a fully aromatized dibenzo[c,f]imidazo[1,5-a]azepine ring system, distinguishing it from the saturated 9,13b-dihydro structure of Epinastine.[4][5] This seemingly minor structural difference—the presence of a double bond between positions 9 and 13b—profoundly influences the molecule's stereochemistry, electronic properties, and reactivity. Understanding these properties is paramount for optimizing synthesis, developing accurate analytical methods, and ensuring the safety and efficacy of the final Epinastine drug product.

Physicochemical Properties

The fundamental chemical and physical properties of 9,13b-Dehydro Epinastine Hydrochloride are summarized below. These computed properties are sourced from authoritative chemical databases.[4]

| Property | Value | Source |

| IUPAC Name | 2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride | PubChem[4] |

| CAS Number | 141342-70-3 | PubChem[4] |

| Molecular Formula | C₁₆H₁₄ClN₃ | PubChem[4] |

| Molecular Weight | 283.75 g/mol | PubChem[4] |

| Parent Compound | 9,13b-Dehydro Epinastine (CAS: 706753-75-5) | CymitQuimica[6] |

| Canonical SMILES | C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl | PubChem[4] |

| Topological Polar Surface Area | 43.8 Ų | PubChem[4] |

| Heavy Atom Count | 20 | PubChem[4] |

Synthesis and Mechanism

The synthesis of 9,13b-Dehydro Epinastine is a key step in a facile and efficient route to Epinastine HCl, designed to overcome the challenges of previous methods which often involved hazardous reagents.[1]

Synthetic Pathway Overview

The primary synthesis involves a cyclization reaction between 6-(chloromethyl)-11H-dibenzo[b,e]azepine and cyanamide. This reaction directly yields the dehydroepinastine base, which is subsequently reduced and salified to produce Epinastine HCl.[1] This approach is notable for its high yield and avoidance of toxic or explosive chemicals.[1]

Caption: Synthetic pathway from starting materials to Epinastine HCl via a dehydro-intermediate.

Detailed Experimental Protocol (Hypothetical)

While the specific reaction conditions are proprietary, a plausible protocol based on the literature is as follows:[1]

-

Reaction Setup: To a solution of 6-(chloromethyl)-11H-dibenzo[b,e]azepine in an appropriate aprotic solvent (e.g., acetonitrile), add an equimolar amount of cyanamide.

-

Base Addition: Introduce a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl generated during the cyclization.

-

Cyclization: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture, filter any precipitated salts, and remove the solvent under reduced pressure. The crude 9,13b-Dehydro Epinastine base can be purified by column chromatography or recrystallization.

-

Conversion to Epinastine HCl: The purified dehydro-intermediate is then dissolved in a suitable solvent and subjected to a reduction reaction (e.g., catalytic hydrogenation or with a chemical reducing agent) in the presence of aqueous HCl to yield Epinastine HCl.[1]

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is chosen to prevent solvolysis of the reactive chloromethyl starting material.

-

Non-nucleophilic Base: A bulky, non-nucleophilic base is essential to prevent side reactions with the chloromethyl group, ensuring it only facilitates the desired cyclization by neutralizing acid.

-

Reduction Step: The final reduction step is critical to convert the planar, aromatic dehydro-intermediate into the saturated, three-dimensional structure of Epinastine.[1][5]

Analytical Characterization

The analysis of 9,13b-Dehydro Epinastine Hydrochloride, particularly as an impurity in Epinastine HCl, requires sensitive and specific analytical methods. While specific methods for the dehydro-derivative are not extensively published, protocols for Epinastine HCl can be readily adapted.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is the standard for analyzing Epinastine and its impurities.[7][8]

Workflow for HPLC Method Development:

Caption: A typical workflow for the HPLC analysis of Epinastine and its impurities.

Example HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile and 0.1M ammonium acetate buffer (e.g., 40:60 v/v).[7][9]

-

Internal Standard: Methyl paraben can be used as an internal standard for improved quantitation.[7][9]

Due to the increased conjugation in the dehydro-derivative, its retention time will differ from Epinastine, typically eluting at a different time, allowing for clear separation and quantification.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for confirming the identity of 9,13b-Dehydro Epinastine. The expected molecular ion peak for the free base (C₁₆H₁₃N₃) would be at an m/z of approximately 247.29.[6][10] For the hydrochloride salt, fragmentation patterns would confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. Key expected differences in the ¹H NMR spectrum of 9,13b-Dehydro Epinastine compared to Epinastine would include:

-

The absence of signals corresponding to the saturated protons at positions 9 and 13b.

-

The appearance of a new olefinic proton signal, or a downfield shift of adjacent protons, due to the newly formed double bond and extended aromatic system.

Chemical Reactivity and Stability

The defining feature of 9,13b-Dehydro Epinastine is the imine-like double bond within the central seven-membered azepine ring. This feature makes it susceptible to reduction, which is the key transformation in its conversion to Epinastine.[1]

-

Reduction: The C=N bond is readily reduced by various agents, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical hydrides (e.g., sodium borohydride).[11][12]

-

Hydrolytic Stability: The imidazo[1,5-a]azepine ring system is generally stable. However, under harsh acidic or basic conditions, the integrity of the seven-membered ring could be compromised.

-

Oxidative Stability: The extended π-system and the presence of amine functionalities suggest that the molecule could be sensitive to strong oxidizing agents. Degradation studies would be necessary to establish its stability profile under various stress conditions (light, heat, oxidation) as per ICH guidelines.

Conclusion

9,13b-Dehydro Epinastine Hydrochloride is more than a mere impurity; it is a pivotal intermediate that enables a more efficient and safer synthesis of Epinastine HCl.[1] Its distinct chemical properties, arising from the unsaturated dibenzo[c,f]imidazo[1,5-a]azepine core, necessitate specific analytical approaches for its detection and quantification. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for professionals in pharmaceutical development and quality control to ensure the production of high-purity Epinastine.

References

-

Epinastine. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71306707, 9,13b-Dehydro Epinastine Hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157313, Epinastine Hydrochloride. Retrieved from [Link]

-

RxList. (n.d.). Epinastine Hydrochloride Ophthalmic Solution: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

PharmaCompass. (n.d.). Epinastin HCl | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

El-Bagary, R. I., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 4(2), 1361-1369. Available from: [Link]

-

El-Bagary, R. I., et al. (2012). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

BioOrganics. (n.d.). 9,13b-Dehydro Epinastine Hydrochloride. Retrieved from [Link]

-

El-Bagary, R. I., et al. (2012). Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. ResearchGate. Available from: [Link]

-

Belal, F., et al. (2009). Development and validation of liquid chromatographic and ultraviolet derivative spectrophotometric methods for determination of epinastine hydrochloride in coated tablets. PubMed. Available from: [Link]

-

Kim, Y., et al. (2021). Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. Retrieved from [Link]

- Google Patents. (n.d.). CN103012408B - Synthesis method of epinastine.

- Google Patents. (n.d.). CN112028897A - Synthesis method of epinastine hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. 9,13b-Dehydro Epinastine Hydrochloride | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9,13b-Dehydro Epinastine | CymitQuimica [cymitquimica.com]

- 7. jocpr.com [jocpr.com]

- 8. Development and validation of liquid chromatographic and ultraviolet derivative spectrophotometric methods for determination of epinastine hydrochloride in coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. 9,13b-Dehydro Epinastine | LGC Standards [lgcstandards.com]

- 11. CN103012408B - Synthesis method of epinastine - Google Patents [patents.google.com]

- 12. CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 9,13b-Dehydro Epinastine Hydrochloride: An Epinastine Metabolite

Foreword

Epinastine, a second-generation antihistamine, has long been a cornerstone in the management of allergic conditions.[1] Its efficacy and favorable safety profile are well-documented. However, a comprehensive understanding of any therapeutic agent necessitates a thorough investigation of its metabolic fate. This guide provides an in-depth technical exploration of 9,13b-Dehydro Epinastine Hydrochloride, a significant human metabolite of epinastine.[2] For researchers, scientists, and professionals in drug development, understanding the characteristics of such metabolites is paramount for a complete picture of a drug's pharmacology, pharmacokinetics, and safety. This document is structured to provide not just a repository of information, but a causal narrative, explaining the "why" behind the experimental approaches and highlighting areas where further investigation is warranted.

Physicochemical Properties of 9,13b-Dehydro Epinastine Hydrochloride

A foundational aspect of studying any chemical entity is a clear understanding of its physical and chemical properties. 9,13b-Dehydro Epinastine Hydrochloride is the hydrochloride salt of the dehydrogenated metabolite of epinastine.

| Property | Value | Source |

| Chemical Name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | [3] |

| Molecular Formula | C₁₆H₁₄ClN₃ | [3] |

| Molecular Weight | 283.76 g/mol | [3] |

| CAS Number | 141342-70-3 | [3] |

| Appearance | Solid (form not specified in available literature) | N/A |

Metabolic Genesis: The Biotransformation of Epinastine

Epinastine undergoes metabolic transformation in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. While epinastine is considered to be poorly metabolized, one of the identified metabolites in humans is 9,13b-dehydroepinastine.[2][4]

The formation of 9,13b-dehydroepinastine from epinastine is a dehydrogenation reaction. Studies have shown that the metabolism of epinastine is primarily carried out by CYP3A4 and CYP2D6 isozymes.[5] Although direct evidence pinpointing the specific isozyme responsible for this particular dehydrogenation is not yet available in the reviewed literature, it is highly probable that one or both of these enzymes catalyze this transformation.

The causality for investigating this metabolic pathway lies in understanding the potential for drug-drug interactions. Since CYP3A4 and CYP2D6 are involved in the metabolism of a vast number of therapeutic agents, co-administration of drugs that inhibit or induce these enzymes could alter the plasma concentrations of both epinastine and its dehydro metabolite, potentially impacting efficacy and safety.[6][7]

Sources

- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9,13b-Dehydro Epinastine Hydrochloride | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism-based inhibition of CYP3A4 and CYP2D6 by Indonesian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Formation of 9,13b-Dehydro Epinastine

Executive Summary

Epinastine is a second-generation antihistamine and mast cell stabilizer valued for its efficacy and favorable safety profile, particularly its non-sedating properties.[1][2] While it is known to be poorly metabolized in humans, understanding the biotransformation pathways it does undergo is critical for a complete pharmacological and toxicological assessment.[3][4][5] This guide provides a detailed examination of the in vivo formation of a specific human metabolite, 9,13b-Dehydro Epinastine. We will explore the proposed enzymatic drivers, present the known pharmacokinetic context, and provide robust, field-proven methodologies for its study. The objective is to equip researchers with the foundational knowledge and practical protocols required to investigate this metabolic pathway, ensuring both scientific rigor and regulatory compliance.

The Metabolic Landscape of Epinastine

Epinastine's interaction with the body's metabolic machinery is characterized by its relative stability. Clinical and preclinical data consistently show that the drug is not extensively biotransformed. Following oral administration in humans, the total proportion of all metabolites accounts for less than 10% of the administered dose.[6] The majority of the parent drug is eliminated unchanged, primarily through renal excretion.[6]

Despite this low metabolic turnover, in vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have successfully identified the primary enzymatic contributors. These studies reveal that epinastine metabolism is mediated by:

This limited metabolism is a key feature of epinastine's clinical profile. Unlike some other antihistamines, epinastine does not significantly inhibit major metabolic enzymes like CYP3A4, reducing the potential for drug-drug interactions.[3][7]

Biotransformation Pathway to 9,13b-Dehydro Epinastine

Among the handful of metabolites formed, 9,13b-Dehydro Epinastine has been identified as a product of in vivo biotransformation in humans.[8][9] This metabolite is formed through a dehydrogenation reaction, which involves the removal of two hydrogen atoms from the parent epinastine molecule, creating a double bond.

Proposed Enzymatic Mechanism

While the specific enzyme responsible for the conversion of epinastine to its dehydro metabolite has not been definitively isolated and confirmed in the literature, a scientifically grounded hypothesis can be formed. Cytochrome P450 enzymes are well-established catalysts of a wide array of oxidative reactions, including dehydrogenation.[10][11]

Given that CYP3A4 and CYP2D6 are the principal enzymes identified in the overall metabolism of epinastine, it is highly probable that one or both of these isoforms catalyze the oxidative dehydrogenation at the 9 and 13b positions.[3][7] This represents a classic Phase I metabolic reaction.[12]

Sources

- 1. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. (Open Access) Metabolism of epinastine, a histamine H1 receptor antagonist, in human liver microsomes in comparison with that of terfenadine. (1997) | Wataru Kishimoto | 24 Citations [scispace.com]

- 8. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. dynamed.com [dynamed.com]

- 12. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

"pharmacological profile of 9,13b-Dehydro Epinastine Hydrochloride"

An In-depth Technical Guide to the Pharmacological Profile of 9,13b-Dehydro Epinastine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 9,13b-Dehydro Epinastine Hydrochloride, a critical chemical entity related to the second-generation antihistamine, Epinastine Hydrochloride. While direct pharmacological data on 9,13b-Dehydro Epinastine is sparse, its significance as a primary human metabolite, a key synthetic intermediate, and a potential impurity necessitates a thorough characterization. This document synthesizes the known information by contextualizing it with the extensively studied profile of the parent drug, Epinastine. Furthermore, it outlines robust, field-proven experimental protocols for researchers to directly elucidate the receptor binding affinity, functional activity, and overall pharmacological signature of 9,13b-Dehydro Epinastine. The guide is structured to provide drug development professionals with the foundational knowledge and practical methodologies required to fully evaluate this compound's contribution to the efficacy and safety profile of Epinastine.

Introduction

Epinastine Hydrochloride is a well-established therapeutic agent with a multi-faceted mechanism of action, serving as both a potent histamine H₁ receptor antagonist and a mast cell stabilizer.[1][2] This dual activity makes it highly effective in the management of allergic conditions, most notably allergic conjunctivitis, for which it is clinically approved as a topical ophthalmic solution.[3][4][5] Unlike first-generation antihistamines, its chemical properties prevent significant penetration of the blood-brain barrier, thereby avoiding sedative central nervous system effects.[3][6]

Within the lifecycle of Epinastine, from synthesis to metabolism, 9,13b-Dehydro Epinastine Hydrochloride emerges as a compound of significant interest. It is recognized as an in vivo metabolite in humans, a crucial intermediate in modern, efficient synthetic routes, and a specified impurity in the final drug product.[6][7][8] Understanding the pharmacological profile of this dehydro-variant is therefore not merely an academic exercise; it is critical for a complete understanding of Epinastine's pharmacokinetics, for ensuring the safety and purity of the active pharmaceutical ingredient (API), and for potentially identifying any contribution of the metabolite to the parent drug's overall therapeutic effect.

The structural difference between the two molecules is the presence of a double bond in the azepine ring of the dehydro-metabolite, which can significantly alter its three-dimensional conformation and, consequently, its interaction with biological targets. This guide will first establish the known chemical and synthetic relationships and then delve into the established pharmacology of Epinastine as a framework for proposing the necessary investigations into its dehydro-metabolite.

Physicochemical Properties and Synthetic Relationship

A comparative analysis of the fundamental physicochemical properties of Epinastine HCl and its dehydro-derivative is essential for their differentiation and handling in a research setting.

Table 1: Comparative Physicochemical Properties

| Property | Epinastine Hydrochloride | 9,13b-Dehydro Epinastine Hydrochloride | Data Source(s) |

| IUPAC Name | 3-Amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | [8][9] |

| Molecular Formula | C₁₆H₁₅N₃·HCl | C₁₆H₁₃N₃·HCl | [4][8] |

| Molecular Weight | 285.78 g/mol | 283.75 g/mol | [4][8] |

| CAS Number | 108929-04-0 | 141322-70-3 | [8][10] |

| Appearance | Solid | Neat | [9][11] |

Role as a Synthetic Intermediate

The causality behind the scientific interest in 9,13b-Dehydro Epinastine extends to pharmaceutical manufacturing. Modern synthetic strategies have been developed to produce Epinastine HCl more efficiently and safely, avoiding hazardous reagents used in older methods.[6] One such innovative route utilizes 9,13b-Dehydro Epinastine as a key intermediate. This process involves the treatment of 6-(chloromethyl)-11H-dibenzo[b,e]azepine with cyanamide to yield the dehydro-intermediate with high efficiency. This intermediate is then subsequently reduced in the final step to produce Epinastine HCl.[6] This two-step process is significantly more concise and boasts a high overall yield, making the characterization of the intermediate critical for process control and final product purity.

Caption: Epinastine's dual mechanism in the allergic response pathway.

Table 2: Receptor Binding Profile of Epinastine

| Receptor Target | Affinity / Activity | Significance | Source(s) |

| Histamine H₁ | High affinity, potent antagonist | Primary mechanism for antihistaminic effect | [1][12] |

| Histamine H₂ | Low affinity | Minimal impact on gastric acid secretion | [4][12] |

| Adrenergic α₁ & α₂ | Affinity noted | May contribute to vasoconstrictive effects, reducing redness | [4][12] |

| Serotonin 5-HT₂ | Affinity noted | Potential modulation of inflammatory signaling | [4][12] |

| Muscarinic | Low to no affinity | Lack of anticholinergic side effects (e.g., dry mouth) | [7][12] |

Proposed Methodologies for Characterizing 9,13b-Dehydro Epinastine Hydrochloride

To date, the primary characterization of 9,13b-Dehydro Epinastine in a biological context has been pharmacokinetic, focusing on its measurement in plasma as a metabolite of Epinastine. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been successfully used for its simultaneous measurement alongside Epinastine in human plasma, with linear calibration curves from 0.1–50 ng/mL. [7] To build a comprehensive pharmacological profile, the following validated experimental protocols are proposed.

Protocol 1: Competitive Radioligand Binding Assay for H₁ Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of 9,13b-Dehydro Epinastine HCl for the human histamine H₁ receptor and compare it to that of Epinastine HCl.

Methodology:

-

Source of Receptors: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human histamine H₁ receptor.

-

Radioligand: Use [³H]-pyrilamine, a well-characterized H₁ receptor antagonist radioligand.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of [³H]-pyrilamine (e.g., 1-2 nM), and a range of concentrations of the test compound (9,13b-Dehydro Epinastine HCl) or the reference compound (Epinastine HCl), typically from 10⁻¹⁰ M to 10⁻⁵ M.

-

Determination of Non-specific Binding: A parallel set of wells containing a high concentration of a non-labeled H₁ antagonist (e.g., 10 µM Mepyramine) will be used to define non-specific binding.

-

Equilibration: Incubate the plates for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Trustworthiness: This protocol is a gold-standard, self-validating system. The inclusion of a reference compound (Epinastine) and the clear definition of non-specific binding ensure the accuracy and reproducibility of the affinity measurements.

Protocol 2: Mast Cell Stabilization Functional Assay

Objective: To assess the ability of 9,13b-Dehydro Epinastine HCl to inhibit antigen- or secretagogue-induced histamine release from mast cells.

Methodology:

-

Cell Model: Use either primary rat peritoneal mast cells (RPMCs) or a human mast cell line (e.g., LAD2). RPMCs are a classic model for this type of study.

-

Cell Preparation: Isolate RPMCs from the peritoneal cavity of rats via lavage with a suitable buffer (e.g., Tyrode's buffer). Purify the mast cells using a density gradient centrifugation method (e.g., Percoll).

-

Pre-incubation: Pre-incubate the purified mast cells (typically 1-2 x 10⁵ cells/mL) with varying concentrations of 9,13b-Dehydro Epinastine HCl or Epinastine HCl for 15-30 minutes at 37°C.

-

Stimulation: Induce degranulation and histamine release by adding a secretagogue, such as Compound 48/80 (1 µg/mL) or Substance P. For antigen-induced release, cells from sensitized animals would be challenged with the specific antigen.

-

Termination of Reaction: After a short incubation period (10-15 minutes), stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Histamine Quantification: Collect the supernatant. Measure the histamine content in the supernatant using a sensitive method such as a competitive enzyme-linked immunosorbent assay (ELISA) or fluorometric assay.

-

Controls:

-

Spontaneous Release: Unstimulated cells (no secretagogue).

-

Maximum Release: Cells lysed with Triton X-100 or by sonication.

-

Positive Control: Epinastine HCl.

-

-

Data Analysis: Calculate the percentage of histamine release for each condition relative to the maximum release control, after subtracting the spontaneous release. Plot the percentage inhibition of histamine release against the concentration of the test compound to determine the IC₅₀ value.

Caption: Workflow for the direct pharmacological testing of the title compound.

Conclusion and Future Directions

9,13b-Dehydro Epinastine Hydrochloride holds a multifaceted identity as a human metabolite, a key synthetic intermediate, and a potential impurity of the clinically significant antiallergic drug, Epinastine. While direct pharmacological data remains unpublished, its structural similarity to the parent compound suggests the potential for biological activity. A comprehensive understanding of its pharmacology is imperative for a complete safety and efficacy assessment of Epinastine.

This guide has established the foundational knowledge of this compound and provided detailed, robust protocols for its direct pharmacological investigation. The proposed studies—specifically receptor binding and mast cell functional assays—will definitively elucidate its affinity for the H₁ receptor and its capacity as a mast cell stabilizer. The resulting data will allow for a direct comparison with Epinastine, clarifying whether the metabolite is an active contributor to the therapeutic effect, an inactive bystander, or a compound with a distinct pharmacological profile that requires further safety consideration. For researchers and drug development professionals, pursuing this characterization is a critical step in refining our understanding of Epinastine and ensuring the highest standards of pharmaceutical quality and safety.

References

- Selleck Chemicals. Epinastine HCl Histamine Receptor inhibitor.

- Patel, R. & Mohiuddin, A. (2023). Epinastine. In: StatPearls [Internet].

- Various Authors. (2020). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases.

- Various Authors. (2019). Epinastine – Knowledge and References. Taylor & Francis.

- Patsnap Synapse. (2024). What is the mechanism of Epinastine Hydrochloride?.

- U.S. Food and Drug Administration (FDA). (2002). Elestat Clinical Pharmacology Biopharmaceutics Review.

- National Center for Biotechnology Information. (n.d.). 9,13b-Dehydro Epinastine Hydrochloride.

- CymitQuimica. (n.d.). 9,13b-Dehydro Epinastine.

- Sigma-Aldrich. (n.d.). Epinastine hydrochloride.

- Kim, J. et al. (n.d.). A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate.

- Drugs.com. (2025). Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info / MOA.

- Global Substance Registr

- Mayo Clinic. (2025). Epinastine (ophthalmic route).

- RxList. (n.d.). Epinastine Hydrochloride Ophthalmic Solution: Side Effects, Uses, Dosage, Interactions, Warnings.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Epinastine (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 9,13b-Dehydro Epinastine Hydrochloride | C16H14ClN3 | CID 71306707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 盐酸依匹斯汀 盐酸盐 - 9,13b-Dihydro-1H-dibenz[cf]imidazo[1 [sigmaaldrich.com]

- 11. 9,13b-Dehydro Epinastine | CymitQuimica [cymitquimica.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Toxicological Assessment of Epinastine Impurities

Introduction: The Imperative of Purity in Epinastine Formulations

Epinastine is a second-generation antihistamine and mast cell stabilizer, primarily utilized in ophthalmic solutions to manage allergic conjunctivitis.[1][2][3] Its efficacy is contingent not only on the active pharmaceutical ingredient (API) itself but also on the purity of the final drug product. Impurities, which are undesired chemical substances with no therapeutic benefit, can arise during synthesis, purification, storage, or degradation of the drug substance.[4][5][6] These impurities can significantly impact the quality, safety, and efficacy of the pharmaceutical product, potentially causing adverse health effects.[5] Therefore, a rigorous toxicological assessment of any potential impurities is a critical and non-negotiable aspect of drug development and manufacturing, governed by stringent international guidelines.

This technical guide provides a comprehensive framework for the toxicological assessment of epinastine impurities, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale and regulatory context, empowering professionals to design and execute robust, self-validating safety assessments. The core of this process is rooted in the principles established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly guidelines Q3A, Q3B, and M7.[4][5][7][8]

Part 1: Identification, Characterization, and Classification of Epinastine Impurities

The foundational step in any toxicological assessment is the comprehensive identification and characterization of all potential impurities. For epinastine, these can be broadly categorized into process-related impurities, degradation products, and elemental impurities.[1]

Impurity Profiling: Analytical Methodologies

A robust impurity profile is the cornerstone of a successful safety assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying organic impurities in epinastine.[1][9][10][11] Stability-indicating HPLC methods are crucial to separate the active ingredient from any degradation products that may form under various stress conditions.[9][10]

-

Forced Degradation Studies: To anticipate potential degradation products, epinastine is subjected to stress conditions as outlined by ICH guidelines, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[9][12] This allows for the identification of degradation pathways and the development of analytical methods capable of detecting these impurities.[12] Studies have shown that epinastine can degrade under basic, thermal, and oxidative conditions, with one degradation pathway involving the opening of the imidazole ring.[9][12]

-

Advanced Analytical Techniques: For structural elucidation of unknown impurities, a combination of techniques is employed:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Provides molecular weight and fragmentation data, crucial for identifying unknown or trace-level degradation products.[1][11]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Offers detailed structural information for definitive identification.[11]

-

GC (Gas Chromatography): Used for the analysis of residual solvents.[1][11]

-

ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): Essential for detecting and quantifying elemental impurities.[1]

-

Classification of Impurities: A Risk-Based Approach

Once identified, impurities are classified to guide the subsequent toxicological evaluation. This classification is primarily based on their chemical structure and potential for genotoxicity.

| Impurity Type | Description | Potential Epinastine Examples | Primary Regulatory Guideline |

| Organic Impurities | Process-related (starting materials, by-products, intermediates) and degradation products.[5][6] | Unreacted intermediates, side-products from cyclization, oxidation products.[1] | ICH Q3A/Q3B[7][13] |

| Inorganic Impurities | Reagents, ligands, catalysts, heavy metals, or other residual metals.[5][6] | Trace metals from synthetic steps.[1] | ICH Q3D[14] |

| Residual Solvents | Organic volatile chemicals used or produced during manufacturing.[5][6] | Ethanol, methanol, acetonitrile.[1] | ICH Q3C |

| Mutagenic Impurities | Impurities that can cause DNA damage, potentially leading to cancer.[4][15] | To be determined based on structural alerts and testing. | ICH M7[4][15] |

Part 2: The Toxicological Assessment Workflow: From Thresholds to Testing

The toxicological assessment of impurities follows a structured, risk-based workflow. The primary goal is to "qualify" the impurities, meaning to acquire and evaluate data that establishes their biological safety at specified levels.[16][17]

Qualification Thresholds: The ICH Framework

The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5][7][18]

| Threshold | Definition | Typical Limit for a Drug with Maximum Daily Dose ≤ 2g/day |

| Reporting Threshold | The level above which an impurity must be reported in the drug substance specification.[6][17] | 0.05%[16] |

| Identification Threshold | The level above which an impurity's structure must be determined.[6][16] | 0.10% or 1.0 mg per day intake, whichever is lower. |

| Qualification Threshold | The level above which an impurity's biological safety must be established.[6][16] | 0.15% or 1.0 mg per day intake, whichever is lower.[18] |

An impurity is considered qualified if its level in the new drug substance has been adequately tested in safety and/or clinical studies, or if it is a significant metabolite in animal or human studies.[16][17] If an impurity exceeds the qualification threshold and is not a significant metabolite, further toxicological studies are required.[17][19]

The Decision Tree for Toxicological Assessment

The following diagram illustrates the logical workflow for the toxicological assessment of a newly identified epinastine impurity.

Caption: Decision workflow for the toxicological assessment of epinastine impurities.

Genotoxicity Assessment (ICH M7): A Special Focus

Impurities that are DNA reactive (mutagenic) have the potential to be carcinogenic, and therefore are of special concern.[15][20] The ICH M7 guideline provides a framework for their assessment and control to limit potential carcinogenic risk.[4][15][21]

2.3.1. In Silico Assessment

The initial step in a genotoxicity assessment is a computational toxicology evaluation using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[22][23][24]

-

Expert Rule-Based Systems (e.g., Derek Nexus): These systems use a knowledge base of chemical rules derived from existing toxicological data to identify structural alerts for mutagenicity.[22][23][25]

-

Statistical-Based Systems (e.g., Sarah Nexus): These systems use statistical models trained on large datasets of known mutagens and non-mutagens to predict the probability of mutagenicity.[22][23][25]

A conclusive negative result from both in silico systems for an impurity may be sufficient to conclude it is non-mutagenic, provided the models are robust for the chemical class of the impurity.

2.3.2. In Vitro Testing

If in silico analysis is inconclusive or positive, in vitro testing is required.[8] The standard initial test is the bacterial reverse mutation assay, commonly known as the Ames test.[18][20]

-

Ames Test (OECD TG 471): This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to evaluate a substance's potential to induce gene mutations.[20] A negative Ames test is highly predictive of the absence of mutagenic potential and generally overrules any in silico concerns.[18]

If the Ames test is positive, a follow-up in vitro test in mammalian cells is conducted to assess the potential for chromosomal damage.[26]

-

In Vitro Micronucleus Test (OECD TG 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[20]

2.3.3. In Vivo Testing

A positive result in a mammalian cell in vitro assay necessitates in vivo testing to determine if the genotoxic effect is expressed in a whole animal.[26][27]

-

In Vivo Micronucleus Test (OECD TG 474): This is a common in vivo test that assesses chromosomal damage in the bone marrow or peripheral blood cells of rodents.[20]

General Toxicity Assessment for Non-Mutagenic Impurities

For non-mutagenic impurities that exceed the qualification threshold, general toxicity studies are required.[16] These studies are typically conducted in one relevant animal species for a duration of 14 to 90 days.[16] The study design should allow for a comparison of the new drug substance containing the impurity with previously qualified material.[16]

Part 3: Step-by-Step Experimental Protocols

Protocol: In Silico Mutagenicity Assessment

-

Structure Input: Obtain the 2D chemical structure of the epinastine impurity.

-

Expert Rule-Based Analysis (Derek Nexus):

-

Input the structure into the software.

-

Run the prediction for bacterial mutagenicity.

-

Analyze the output for any structural alerts. If an alert is fired, review the underlying reasoning and examples provided by the software.

-

-

Statistical-Based Analysis (Sarah Nexus):

-

Input the structure into the software.

-

Run the prediction for Ames mutagenicity.

-

Evaluate the prediction result (positive or negative) and the associated confidence level.

-

-

Expert Review: A qualified toxicologist must review the outputs from both systems.[23][25] The review should consider the applicability of the models to the specific chemical structure of the epinastine impurity.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

-

Strain Selection: Utilize at least five strains of bacteria, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction).

-

Dose Selection: Use a minimum of five different analyzable concentrations of the impurity, with the highest concentration being 5 mg/plate or 5 µL/plate, unless limited by solubility or cytotoxicity.

-

Assay Procedure:

-

Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.

-

Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix before adding the top agar and plating.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control.

Conclusion: Ensuring Patient Safety Through Scientific Rigor

The toxicological assessment of epinastine impurities is a scientifically rigorous and logically structured process, deeply rooted in the principles of risk management and patient safety. By integrating advanced analytical techniques for impurity identification with a tiered approach to toxicological testing, guided by ICH guidelines, drug developers can confidently establish the safety of their products. This in-depth understanding of not just what to do, but why it is done, is paramount for ensuring the delivery of high-quality, safe, and effective epinastine formulations to patients worldwide.

References

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

-

ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]

-

assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

-

ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation (ICH). [Link]

-

Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). [Link]

-

ANDAs: Impurities in Drug Products. U.S. Food and Drug Administration (FDA). [Link]

-

Epinastine Impurities and Related Compound. Veeprho. [Link]

-

In Vitro and in Vivo Studies. CMIC Group. [Link]

-

Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. Federal Register. [Link]

-

Q3A(R) Impurities in New Drug Substances June 2008. U.S. Food and Drug Administration (FDA). [Link]

-

In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. ScitoVation. [Link]

-

Evaluating Pharmaceutical Impurities. Bibra toxicology advice & consulting. [Link]

-

Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability. Regulations.gov. [Link]

-

Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). [Link]

-

M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

-

FDA Guidance on Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Lachman Consultants. [Link]

-

Epinastine Hydrochloride-impurities. Pharmaffiliates. [Link]

-

Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. ResearchGate. [Link]

-

Toxicological overview of impurities in pharmaceutical products. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

-

Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene. [Link]

-

Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

-

Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences. [Link]

-

Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]

-

Genetic Toxicology Studies. Inotiv. [Link]

-

In Silico Mutagenicity Assessment. Lhasa Limited. [Link]

-

A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. PubMed. [Link]

-

Summary of Degradation Studies for Epinastine Hydrochloride. ResearchGate. [Link]

-

ICH M7 GUIDELINE: From in silico to in vivo assessment for mutageniciy of impurities. Qepler. [Link]

-

[PDF] Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Semantic Scholar. [Link]

-

(PDF) In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines. ResearchGate. [Link]

-

Epinastine Impurity 1 (HCl). Veeprho. [Link]

-

In silico prediction of toxicity. TKTsweden. [Link]

-

Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM. [Link]

-

Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. MDPI. [Link]

-

Epinastine-impurities. Pharmaffiliates. [Link]

-

Drug Impurities. Innovatune. [Link]

-

Epinastine Impurity 1 | CAS No: NA. Cleanchem. [Link]

-

Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. JOCPR. [Link]

-

Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. JOCPR. [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. database.ich.org [database.ich.org]

- 5. jpionline.org [jpionline.org]

- 6. youtube.com [youtube.com]

- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Evaluating Pharmaceutical Impurities | Bibra [bibra-information.co.uk]

- 9. hakon-art.com [hakon-art.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 12. researchgate.net [researchgate.net]

- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 14. database.ich.org [database.ich.org]

- 15. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. fda.gov [fda.gov]

- 18. nihs.go.jp [nihs.go.jp]

- 19. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 20. en.cmicgroup.com [en.cmicgroup.com]

- 21. fda.gov [fda.gov]

- 22. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

- 23. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 24. Drug Impurities - Innovatune [innovatune.com]

- 25. researchgate.net [researchgate.net]

- 26. toxhub-consulting.com [toxhub-consulting.com]

- 27. scitovation.com [scitovation.com]

An In-Depth Technical Guide to the Biological Activity of 9,13b-Dehydro Epinastine

A Proposed Investigatory Framework for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Epinastine, a second-generation antihistamine, is a well-characterized therapeutic agent with a primary mechanism of action as a histamine H1 receptor antagonist.[1] Its clinical efficacy in managing allergic conditions is well-documented.[2] Metabolic profiling studies have identified 9,13b-Dehydro Epinastine as a human metabolite of Epinastine.[3] However, a comprehensive understanding of the biological activity of this metabolite remains elusive. This technical guide outlines a systematic and robust research framework to elucidate the pharmacological profile of 9,13b-Dehydro Epinastine. By leveraging established methodologies for antihistamine characterization, this guide provides a roadmap for determining its receptor binding affinity, functional activity, and potential impact on cellular signaling pathways. The insights gained from these proposed studies will be critical for a complete understanding of Epinastine's in vivo pharmacology and could unveil novel therapeutic potential for 9,13b-Dehydro Epinastine itself.

Introduction: The Rationale for Investigating 9,13b-Dehydro Epinastine

Epinastine is a potent and selective H1 receptor antagonist with additional mast cell stabilizing properties.[4] Unlike first-generation antihistamines, Epinastine exhibits minimal penetration of the blood-brain barrier, reducing the incidence of sedative effects.[5] The biotransformation of Epinastine in humans leads to the formation of metabolites, including 9,13b-Dehydro Epinastine.[3] While the pharmacokinetics of this metabolite have been a subject of analytical method development, its pharmacodynamic properties have not been thoroughly investigated.[3]

A comprehensive characterization of 9,13b-Dehydro Epinastine's biological activity is imperative for several reasons:

-

Complete Pharmacological Profile of the Parent Drug: Understanding the activity of metabolites is crucial for a full comprehension of a drug's overall therapeutic effect and potential side effects.

-

Identification of Potentially Active Metabolites: 9,13b-Dehydro Epinastine may contribute to the therapeutic efficacy or adverse effect profile of Epinastine.

-

Novel Therapeutic Potential: The metabolite itself may possess a unique pharmacological profile with potential for development as a separate therapeutic agent.

This guide provides a structured approach, grounded in established principles of G-protein coupled receptor (GPCR) pharmacology, to systematically characterize the biological activity of 9,13b-Dehydro Epinastine.

Proposed Research Plan: A Step-by-Step Investigatory Workflow

The following sections detail a logical and experimentally sound workflow to fully characterize the biological activity of 9,13b-Dehydro Epinastine.

Synthesis and Purification of 9,13b-Dehydro Epinastine

The initial and critical step is to obtain a highly purified and well-characterized sample of 9,13b-Dehydro Epinastine. Several synthetic routes for Epinastine and its analogues have been reported, which can be adapted for the synthesis of the dehydro metabolite.[6][7]

Proposed Synthetic Approach:

A plausible synthetic route involves the chemical dehydrogenation of Epinastine. The resulting product must be rigorously purified using techniques such as column chromatography and recrystallization. The identity and purity of the synthesized 9,13b-Dehydro Epinastine should be confirmed using a battery of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

A detailed protocol for a potential synthetic route is outlined below:

Experimental Protocol: Synthesis and Purification of 9,13b-Dehydro Epinastine

-

Reaction Setup: In a round-bottom flask, dissolve Epinastine hydrochloride in a suitable aprotic solvent.

-

Dehydrogenation: Introduce a dehydrogenating agent (e.g., a high-potential quinone or a palladium catalyst) to the reaction mixture.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the reagent.

-

Extraction: Extract the crude product into an organic solvent.

-

Purification: Purify the crude product using silica gel column chromatography.

-

Final Purification: Recrystallize the purified product from a suitable solvent system to obtain high-purity 9,13b-Dehydro Epinastine.

-

Characterization: Confirm the structure and purity using NMR, MS, and HPLC.

In Vitro Receptor Binding Affinity

The primary pharmacological target of Epinastine is the histamine H1 receptor.[8] Therefore, the initial biological characterization of 9,13b-Dehydro Epinastine should focus on determining its binding affinity for this receptor.

Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and increasing concentrations of unlabeled 9,13b-Dehydro Epinastine.

-

Incubation: Incubate the mixture at room temperature for a defined period to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of 9,13b-Dehydro Epinastine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity

The binding affinities (Ki values) of 9,13b-Dehydro Epinastine and Epinastine for the H1 receptor should be presented in a clear, tabular format for direct comparison.

| Compound | H1 Receptor Binding Affinity (Ki, nM) |

| Epinastine | [Insert experimentally determined value] |

| 9,13b-Dehydro Epinastine | [Insert experimentally determined value] |

In Vitro Functional Activity

Determining the binding affinity is the first step; however, it does not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays are essential to characterize the nature of the interaction of 9,13b-Dehydro Epinastine with the H1 receptor.

Signaling Pathway of the Histamine H1 Receptor

The histamine H1 receptor is a Gq-coupled GPCR.[4] Upon activation by an agonist, it stimulates the phospholipase C (PLC) pathway, leading to the production of inositol phosphates (IPs) and a subsequent increase in intracellular calcium ([Ca²⁺]i).

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Culture cells stably expressing the H1 receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 9,13b-Dehydro Epinastine to the wells.

-

Agonist Challenge: After a short incubation, challenge the cells with a known H1 receptor agonist (e.g., histamine) at its EC80 concentration.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value for the inhibition of the histamine-induced calcium response.

Data Presentation: Functional Antagonism

The functional potencies (IC50 values) of 9,13b-Dehydro Epinastine and Epinastine should be summarized in a table.

| Compound | Functional Antagonism (IC50, nM) |

| Epinastine | [Insert experimentally determined value] |

| 9,13b-Dehydro Epinastine | [Insert experimentally determined value] |

Workflow for Functional Characterization

Caption: Workflow for the Calcium Mobilization Assay.

Selectivity Profiling

To assess the specificity of 9,13b-Dehydro Epinastine, its binding affinity should be determined against a panel of other relevant receptors, particularly those for which Epinastine has some affinity, such as α1, α2, and 5-HT2 receptors.[1] This will provide a selectivity profile and predict the potential for off-target effects.

Experimental Approach:

Utilize commercially available receptor binding services or establish in-house radioligand binding assays for a panel of receptors.

Expected Outcomes and Interpretation

The proposed research plan will yield a comprehensive dataset on the in vitro biological activity of 9,13b-Dehydro Epinastine. The interpretation of these results will be crucial for understanding its pharmacological significance.

-

High H1 Receptor Affinity and Potent Functional Antagonism: This would suggest that 9,13b-Dehydro Epinastine is an active metabolite that likely contributes to the overall antihistaminic effect of Epinastine.

-

Low H1 Receptor Affinity and Weak or No Functional Antagonism: This would indicate that the metabolite is pharmacologically less active at the H1 receptor and may represent an inactivation product of Epinastine.

-

Differential Selectivity Profile Compared to Epinastine: If 9,13b-Dehydro Epinastine exhibits a different off-target binding profile, it could have implications for the overall side-effect profile of Epinastine.

Future Directions

The in vitro characterization outlined in this guide provides the foundational data for further investigation. Subsequent studies could include:

-

In Vivo Models of Allergic Response: Evaluate the efficacy of 9,13b-Dehydro Epinastine in animal models of allergic conjunctivitis or skin allergies.

-

Pharmacokinetic Studies: Conduct detailed pharmacokinetic studies in animals to understand the absorption, distribution, metabolism, and excretion of 9,13b-Dehydro Epinastine.

-

Evaluation of Mast Cell Stabilizing Properties: Investigate whether 9,13b-Dehydro Epinastine retains the mast cell stabilizing effects of its parent compound.

Conclusion

The biological activity of 9,13b-Dehydro Epinastine, a known metabolite of Epinastine, is currently uncharacterized. This technical guide provides a comprehensive and experimentally rigorous framework for elucidating its pharmacological profile. By systematically determining its receptor binding affinity, functional activity, and selectivity, the scientific community can gain a more complete understanding of Epinastine's in vivo action and potentially uncover a new therapeutic agent. The execution of this research plan will provide invaluable insights for drug development professionals and researchers in the field of allergy and immunology.

References

-

U.S. Food and Drug Administration. (2002). Elestat Clinical Pharmacology Biopharmaceutics Review. [Link]

- Togawa, M. (2000). Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases. Drugs of Today, 36(11), 735-757.